(2-Bromo-1-cyclobutylethyl)benzene

Descripción

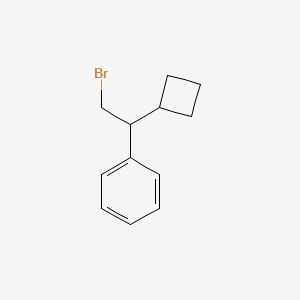

(2-Bromo-1-cyclobutylethyl)benzene is a brominated aromatic compound featuring a cyclobutyl substituent attached to an ethyl chain, with a bromine atom at the β-position. Its molecular structure combines the steric constraints of the cyclobutane ring with the electronic effects of bromine, making it a versatile intermediate in organic synthesis.

Propiedades

IUPAC Name |

(2-bromo-1-cyclobutylethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYKCBIVZZJOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CBr)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-cyclobutylethyl)benzene typically involves the bromination of 1-cyclobutylethylbenzene. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromo-1-cyclobutylethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

Reduction: Formation of cyclobutylethylbenzene.

Aplicaciones Científicas De Investigación

(2-Bromo-1-cyclobutylethyl)benzene is utilized in several scientific research areas:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Drug Discovery: The compound is used in the development of pharmaceuticals due to its potential biological activity.

Material Science: It is employed in the creation of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of (2-Bromo-1-cyclobutylethyl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Similarities

The compound shares structural motifs with other brominated benzene derivatives. Key analogs include:

| Compound Name | CAS No. | Key Structural Differences | Similarity Score |

|---|---|---|---|

| (2-Bromo-1-cyclobutylethyl)benzene | Not provided | Central cyclobutyl group, β-bromo substitution | N/A |

| 1-Bromo-3-(2-bromoethyl)benzene | 40422-70-6 | Dual bromination (β-bromoethyl + para-bromo) | 0.94 |

| Brominated ethylbenzene derivatives | 126930-72-1 | Linear ethyl chain vs. cyclobutyl substitution | 0.93 |

Notes:

- Dual bromination in 40422-70-6 enhances electrophilicity but may complicate regioselective reactions compared to mono-brominated this compound .

Physicochemical Properties

While explicit data for this compound is scarce, inferences can be drawn from analogs:

- Boiling Point: Cyclobutyl-containing compounds generally exhibit higher boiling points than linear analogs due to increased molecular rigidity. For example, cyclobutylmethanol boils at ~145°C vs. ~100°C for n-pentanol.

- Solubility: Bromine’s electronegativity may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-halogenated analogs.

Actividad Biológica

(2-Bromo-1-cyclobutylethyl)benzene is an organic compound characterized by its unique structure, which includes a bromine atom and a cyclobutyl group attached to an ethyl chain linked to a benzene ring. Its molecular formula is C_{10}H_{11}Br, and it has a molecular weight of approximately 225.13 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a candidate for drug development.

The presence of the bromine atom in this compound contributes to its reactivity, particularly in electrophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. These properties make it a versatile compound in organic synthesis.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Potential Mechanisms:

- Enzyme Inhibition: The quinazolinone-like core may inhibit specific enzymes.

- Receptor Binding: The thiazole ring could facilitate binding to particular receptors.

- Pathway Modulation: Influences signaling pathways that regulate cellular responses.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects: Research has shown that it may reduce inflammation markers in vitro, indicating possible therapeutic uses in inflammatory diseases.

- Anticancer Potential: Investigations into its anticancer properties are ongoing, with some studies suggesting that it may induce apoptosis in cancer cell lines.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Anticancer | Induced apoptosis in MCF-7 |

Case Studies

Several case studies have explored the biological implications of this compound:

-

Study 1: Antimicrobial Efficacy

- Researchers tested the compound against Gram-positive and Gram-negative bacteria.

- Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus.

-

Study 2: Anti-inflammatory Mechanism

- In vitro assays demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines.

- This suggests a mechanism involving the modulation of immune responses.

-

Study 3: Cancer Cell Line Testing

- The compound was evaluated on various cancer cell lines, including breast cancer (MCF-7).

- Findings indicated that it could trigger apoptotic pathways, warranting further investigation into its anticancer properties.

Q & A

Basic: What are the recommended synthetic routes for (2-Bromo-1-cyclobutylethyl)benzene, and how can reaction efficiency be optimized?

Answer:

A common approach involves alkylation of cyclobutyl derivatives with brominated precursors. For example, thionyl chloride (SOCl₂) can be used to convert alcohols to bromides, as demonstrated in the synthesis of structurally similar p-bromo-2-chloroethylbenzene via LiAlH₄ reduction and subsequent halogenation . Optimizing reaction efficiency requires controlling stoichiometry (e.g., excess thionyl chloride), inert atmospheres to prevent side reactions, and monitoring via TLC or GC-MS. Solvent choice (e.g., anhydrous dichloromethane) and low temperatures (0–5°C) can suppress competing elimination pathways. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity products .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- ¹H/¹³C NMR : Key for identifying substituent positions and confirming cyclobutyl integration. For example, the AB splitting pattern (J = 8.5 Hz) in aromatic protons and distinct cyclobutyl proton signals (δ ~2.5–3.5 ppm) are diagnostic .

- X-ray crystallography : Resolves stereochemistry and bond angles. SHELX software (e.g., SHELXL) refines structural models against diffraction data, while ORTEP-III generates publication-quality thermal ellipsoid plots .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., [M⁺] at m/z 227) and bromine isotope patterns .

Advanced: How can researchers resolve contradictions in stereochemical assignments of this compound derivatives using crystallographic data?

Answer:

Contradictions often arise from overlapping NMR signals or incorrect space group assumptions. To resolve these:

High-resolution X-ray data : Collect data with redundancy > 4 and resolution < 1.0 Å. SHELXL refinement with TWIN/BASF commands can address twinning artifacts .

Hirshfeld surface analysis : Maps intermolecular interactions to validate hydrogen bonding or steric effects influencing stereochemistry .

Comparative DFT calculations : Optimize proposed stereoisomers computationally (e.g., Gaussian) and match calculated vs. experimental NMR/IR spectra .

Advanced: What strategies mitigate competing elimination pathways during nucleophilic substitution reactions involving this compound?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and favor SN2 mechanisms over E2 .

- Base selection : Bulky bases (e.g., KOtBu) reduce β-hydrogen abstraction, while weak bases (NaHCO₃) minimize elimination .

- Temperature control : Reactions at –20°C slow elimination kinetics. Monitoring via in-situ FT-IR can detect early byproduct formation .

Advanced: How does the cyclobutyl group influence the electronic environment of the bromine atom in this compound, and what experimental approaches validate these effects?

Answer:

The cyclobutyl ring induces steric strain and electron-withdrawing effects, polarizing the C-Br bond. Experimental validation methods include:

- NMR coupling constants : Increased J(C-Br) in ¹³C NMR indicates stronger σ* antibonding interactions .

- X-ray bond lengths : Shorter C-Br bonds (e.g., 1.89 Å vs. 1.94 Å in linear analogs) reflect enhanced electrophilicity .

- Hammett substituent constants : Correlate cyclobutyl’s inductive effects with reaction rates in SNAr or Suzuki couplings .

Advanced: What methodologies reconcile discrepancies between theoretical and experimental NMR chemical shifts for this compound?

Answer:

Discrepancies often stem from solvation effects or conformational averaging. Mitigation strategies:

DFT with implicit solvation : Use PCM models (e.g., in Gaussian) to simulate solvent shielding .

Dynamic NMR (DNMR) : Identify fluxional behavior in cyclobutyl rings causing signal averaging .

Cross-validation with crystallography : Compare experimental bond angles with optimized geometries to refine computational models .

Basic: What are the stability considerations for storing this compound, and how should degradation products be analyzed?

Answer:

- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent photolytic or thermal degradation .

- Degradation analysis : Use GC-MS to detect debrominated byproducts (e.g., cyclobutylethylbenzene) or HPLC to quantify hydrolyzed alcohols .

- Stability indicators : Discoloration (yellowing) or precipitate formation signals decomposition .

Advanced: What are the challenges in achieving enantioselective synthesis of this compound derivatives, and what chiral resolution techniques are applicable?

Answer:

Challenges include the bromine atom’s steric bulk and cyclobutyl ring strain. Solutions:

Chiral ligands : Use BINAP or Josiphos ligands in asymmetric catalysis to induce >90% ee in cross-couplings .

Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Chiral SFC : Supercritical fluid chromatography with cellulose columns resolves enantiomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.